molecular formula C20H18N4O B2398223 [1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2176338-47-7

[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2398223
CAS RN: 2176338-47-7
M. Wt: 330.391
InChI Key: AEWFYFRFJLHCJH-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that is part of a series of 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives . These compounds are synthesized through a one-pot reaction of aromatic ketones and 2-aminopyrimidine .


Synthesis Analysis

The synthesis of these compounds involves a one-pot reaction of aromatic ketones and 2-aminopyrimidine . This reaction is performed in the presence of I2 and DMSO . The derivatives of the 3-amine compound are then reacted with propargyl bromide to yield 2-phenyl-N-(prop-2-yn-1-yl)-N-(pyrimidine-2-yl) derivatives of imidazo/pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot reaction of aromatic ketones and 2-aminopyrimidine . This is followed by a reaction with propargyl bromide to yield the final product .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further testing of its potential anti-cancer activity . Additionally, other derivatives of imidazo[1,2-a]pyrimidine were evaluated for antioxidant activity , suggesting another potential area of research.

properties

IUPAC Name

(4-phenylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c25-19(24-13-18(14-24)23-20-21-11-4-12-22-20)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-12,18H,13-14H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWFYFRFJLHCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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